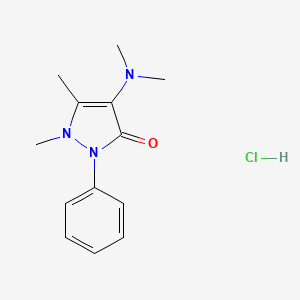
Aminopyrine hydrochloride
Descripción general
Descripción
Aminopyrine hydrochloride is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties. Use of this product is concurrent with risk of Agranulocytosis. A breath test with 13C-labeled aminopyrine has been used as a non-invasive measure of Cytochrome P-450 metabolic activity in Liver function tests.
Aplicaciones Científicas De Investigación
Drug Characterization and Detection :
- Aminopyrine, an effective analgesic and anti-inflammatory drug, has been characterized using terahertz time-domain spectroscopy and DFT simulation. This method has potential applications for detecting adulteration of aminopyrine in Chinese patent medicines and examining counterfeit drugs (Huang et al., 2020).
Environmental Impact and Removal :
- The degradation behavior and influencing factors of aminopyrine in water during free chlorine disinfection have been studied. It has been found that chlorine cannot completely mineralize aminopyrine, indicating its persistence in aquatic environments (Cai, Zhang, & Feng, 2014).
- Another study explored the transformation mechanism of aminopyrine by free available chlorine oxidation, revealing several transformation products and pathways including pyrazole ring breakage and halogenation (Cai, Feng, & Zhang, 2017).
Medical Research Applications :
- Aminopyrine has been used in a 13C-aminopyrine breath test to evaluate the severity of disease in patients with hepatitis C virus-related chronic liver disease (Giannini et al., 2002).
- The scavenging activity of aminopyrine against hydroxyl radicals has been investigated, showing its reactivity with reactive oxygen species (Santos et al., 2010).
Chemical Analysis and Quality Control :
- The occurrence and behavior of aminopyrine and its metabolites in environmental waters, including their removal efficiency during riverbank filtration, have been studied in Serbia (Kovačević et al., 2016).
- Aminopyrine has been identified as a contaminant in transformer oils, affecting the insulation resistance of transformers. Adsorption was found effective in addressing this issue (Zhang et al., 2019).
Propiedades
Número CAS |
6170-29-2 |
|---|---|
Nombre del producto |
Aminopyrine hydrochloride |
Fórmula molecular |
C13H18ClN3O |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;/h5-9H,1-4H3;1H |
Clave InChI |
ZEDWHCCELDCMBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aminopyrine HCl, Aminopyrine hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

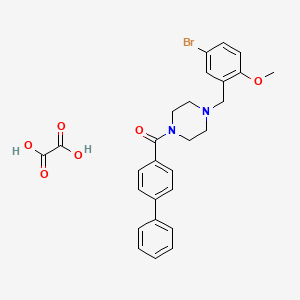
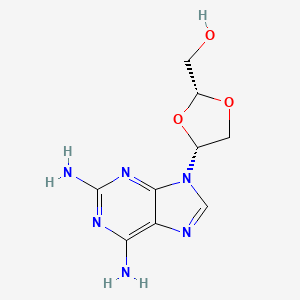
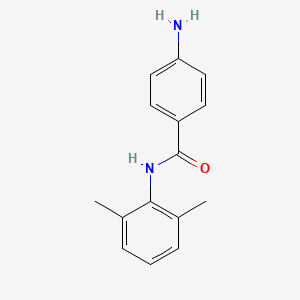
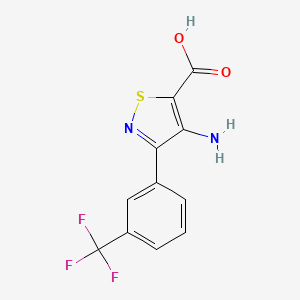
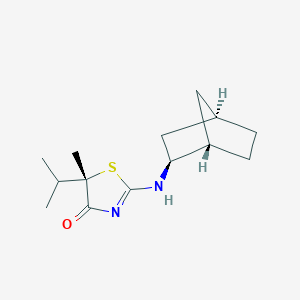
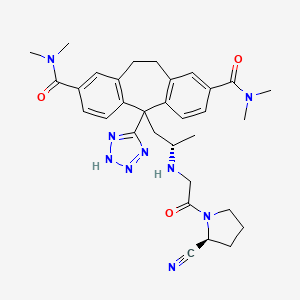
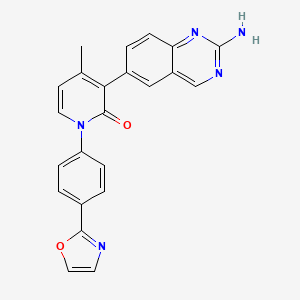
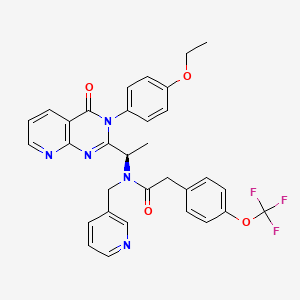
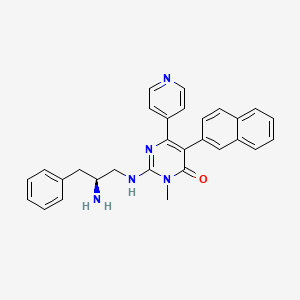
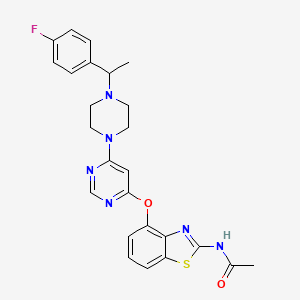
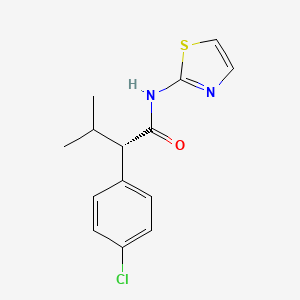
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)
![(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide](/img/structure/B1667045.png)